REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH2:5]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[CH:6]1[O:8][CH2:7]1>C(O)C>[Cl:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:9][CH2:5][CH:6]([OH:8])[CH2:7][NH:3][CH2:2][CH2:1][NH2:4]
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Name
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|
Quantity
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120 g
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Type
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reactant
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Smiles
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C(CN)N
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C1CO1)OC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 20 hours
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Duration
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20 h
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Type
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DISTILLATION
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Details
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Excess ethylenediamine and ethanol are then distilled off in vacuo
|
Type
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DISTILLATION
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Details
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the residue is then distilled in vacuo
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C(OCC(CNCCN)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |